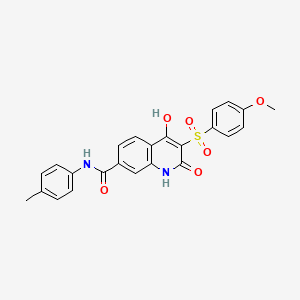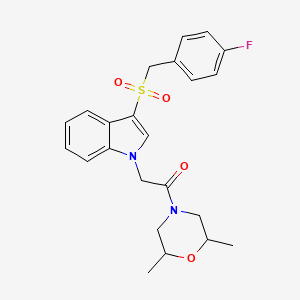
4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the following steps:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of quinoline alcohols.
Substitution: Formation of sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(phenyl)-1,2-dihydroquinoline-7-carboxamide
- 4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(m-tolyl)-1,2-dihydroquinoline-7-carboxamide
Uniqueness
4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-7-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the p-tolyl group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds.
Eigenschaften
Molekularformel |
C24H20N2O6S |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
4-hydroxy-3-(4-methoxyphenyl)sulfonyl-N-(4-methylphenyl)-2-oxo-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C24H20N2O6S/c1-14-3-6-16(7-4-14)25-23(28)15-5-12-19-20(13-15)26-24(29)22(21(19)27)33(30,31)18-10-8-17(32-2)9-11-18/h3-13H,1-2H3,(H,25,28)(H2,26,27,29) |
InChI-Schlüssel |
MBONVBUHFSSBED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2-[(2-methylphenyl)methyl]-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14975739.png)
![2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14975742.png)
![N-{2-[3-({[(2,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B14975743.png)
![N-(4-Methyl-2-{5-oxo-3-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-6-YL}phenyl)propanamide](/img/structure/B14975750.png)
![2-[3-(2-methoxyethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B14975752.png)
![6-(3,4-Dimethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14975762.png)
![N~6~-(2-chlorobenzyl)-N~4~-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14975771.png)
![8-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14975774.png)

![Ethyl 1-[(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-2-YL)carbonyl]-4-piperidinecarboxylate](/img/structure/B14975783.png)

![1-(3-Chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14975797.png)
![N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14975824.png)
![3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B14975827.png)
